midkine
Descripción
Propiedades
Número CAS |
137497-38-2 |
|---|---|
Fórmula molecular |
C12H16N2 |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Midkine in Cancer Research
This compound has emerged as a potential biomarker and therapeutic target in various cancers due to its role in tumor progression and metastasis.
Cancer Biomarker
This compound is abnormally expressed in several malignancies, including neuroblastoma, glioblastoma, and bladder carcinoma. Studies have shown that high levels of this compound correlate with poor prognosis in patients with these cancers . Its expression facilitates critical hallmarks of cancer such as:
- Cell Growth : Promotes proliferation through signaling pathways that enhance cell survival.
- Angiogenesis : Stimulates the formation of new blood vessels, supporting tumor growth.
- Metastasis : Aids in the migration of cancer cells to distant sites .
Therapeutic Target
Research indicates that targeting this compound could inhibit tumor growth and improve treatment outcomes. For instance, this compound inhibitors are being explored for their potential to enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms .
This compound in Neurobiology
This compound's neuroprotective and neuroregenerative properties make it a promising candidate for treating neurological disorders.
Neuroprotection
This compound is upregulated following central nervous system injuries and has been shown to:
- Reduce Neuronal Cell Death : Exogenous administration of this compound can suppress apoptosis in neuronal cells post-injury.
- Enhance Neural Precursor Cell Migration : Promotes the proliferation and migration of neural precursor cells, aiding recovery after traumatic brain injuries .
Neurodegenerative Diseases
Studies suggest that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by modulating inflammatory responses and promoting neuronal survival . The potential application of this compound in developmental brain injuries remains an active area of research.
This compound in Regenerative Medicine
This compound's involvement in tissue repair and regeneration positions it as a valuable factor in regenerative medicine.
Wound Healing
This compound has been demonstrated to enhance wound healing by promoting cell migration and survival at injury sites . Its role as a dual regulator of epidermal development underscores its importance in tissue regeneration.
Stem Cell Research
Research indicates that this compound promotes the proliferation of primordial germ cells, which are crucial for gamete production. This finding has implications for fertility treatments and reproductive technologies .
Data Summary
The following table summarizes key findings regarding the applications of this compound across different fields:
Case Study 1: this compound as a Cancer Biomarker
A study involving patients with glioblastoma showed that those with high this compound expression had significantly worse outcomes compared to those with low levels. This highlights this compound's potential as a prognostic marker and therapeutic target .
Case Study 2: this compound in Neuroprotection
In experimental models of stroke, administration of this compound significantly reduced neuronal loss and improved functional recovery, suggesting its utility as a therapeutic agent for ischemic brain damage .
Comparación Con Compuestos Similares
Neurodegeneration
Cancer Biology
- This compound is a potent prognostic marker in OSCC, where its co-expression with NANOG correlates with advanced tumor stage, lymph node metastasis, and reduced survival . PTN’s prognostic utility in cancer is less documented.
Diagnostic Utility
Data Tables
Table 1: Binding Affinities of this compound and PTN to Key Ligands
Table 2: Prognostic Significance in Cancer
Research Findings and Implications
Neuroprotective Roles : this compound’s strong interaction with Aβ and heparan sulfate proteoglycans positions it as a therapeutic candidate for Alzheimer’s disease, whereas PTN’s weaker binding limits its efficacy .
Cancer Biomarkers: this compound outperforms PTN in diagnostic sensitivity across cancers, particularly in OSCC and HCC, where it integrates with clinical staging systems for risk stratification .
Therapeutic Targeting : Structural differences in heparin-binding domains make this compound a more viable target for small-molecule inhibitors, as seen in studies using chondroitin sulfate mimetics (IC₅₀ = 130–189 µM) .
Métodos De Preparación
Vector Construction and Strain Selection
The human this compound gene (GenBank NM_001012334) is cloned into the pET-22b(+) vector under the T7 promoter, with the mature protein sequence (Val21–Asp143) excluding the signal peptide. The plasmid is transformed into E. coli BL21(DE3), a strain optimized for high-density fermentation and IPTG-inducible expression. Forward (5′-GGAATTCCATATGAAAAAGAAAGATAAG-3′) and reverse (5′-CCCAAGCTTAGTCCTTTCCCTTCC-3′) primers introduce NdeI and HindIII restriction sites, enabling directional cloning.
Fermentation and Inclusion Body Formation
Cultures are grown at 37°C in LB medium until OD~600~ reaches 0.8–1.0, followed by induction with 1 mM IPTG at 42°C for 3 hours. Post-induction, this compound accumulates in inclusion bodies, necessitating cell lysis via sonication in PBS buffer containing 1 mM EDTA and 0.1 mM PMSF. Inclusion bodies are recovered by centrifugation (12,000 × g, 15 minutes) and washed with 0.5% Triton X-100 to remove membrane contaminants.
Solubilization and Refolding
Denaturation is achieved using 6 M guanidine hydrochloride (GdnHCl) in Buffer G (20 mM Na~2~HPO~4~, 1 mM EDTA, pH 8.0). Refolding employs a 10-fold dilution into a buffer containing 20 mM Na~2~HPO~4~ and 1 mM EDTA (pH 7.4), with gradual pH adjustment to 8.0. Aggregation is minimized by drop-wise addition under vigorous stirring, followed by 24-hour incubation at 4°C.
Table 1: Yield and Purity During Recombinant this compound Purification
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Inclusion Body Recovery | 100 | 60 |
| Refolding | 27 | 90 |
| S-Sepharose Chromatography | 6.2 | >98 |
Chemical Synthesis of this compound via Solution-Phase Methodology
Fragment Condensation Strategy
Full-length this compound (121 residues) is synthesized by coupling Boc-(1–59)-OH and H-(60–121)-OBzl fragments in a dichloromethane/trifluoroethanol (3:1) solvent system. Water-soluble carbodiimide and HOOBt facilitate amide bond formation, achieving 85% coupling efficiency.
Disulfide Bond Formation
Oxidative folding is performed in 50 mM Tris-HCl (pH 8.5) containing 2 mM reduced glutathione and 0.2 mM oxidized glutathione. The five disulfide bonds (Cys25–Cys43, Cys34–Cys50, Cys58–Cys85, Cys68–Cys109, Cys93–Cys121) are verified via tryptic peptide mapping and MALDI-TOF mass spectrometry.
Bioactivity of Synthetic Fragments
The C-terminal half (residues 60–121) retains neurite outgrowth and mitogenic activities, while the N-terminal half (1–59) shows reduced potency. This highlights the C-domain’s role in receptor binding and heparin interactions.
Downstream Purification and Quality Control
Ion-Exchange Chromatography
Refolded this compound is loaded onto an S-Sepharose column equilibrated with 20 mM Na~2~HPO~4~ (pH 6.0). Elution with a 0–500 mM NaCl gradient separates monomeric this compound from aggregates, achieving >98% purity as confirmed by SDS-PAGE and RP-HPLC.
Q & A
Basic Research Question: How can midkine levels be accurately quantified in human tissue samples, and what methodological considerations are critical for reproducibility?
Answer:
this compound quantification in tissues typically employs ELISA or immunofluorescence (IF/ICC). Key considerations include:
- Antibody Validation : Use recombinant antibodies with demonstrated specificity for human this compound (e.g., clone 241880H1, validated in HeLa cells for IF/ICC at 1:125–1:500 dilution) .
- Normalization : Normalize this compound levels to total protein content (e.g., pg/mg) to account for tissue heterogeneity, as demonstrated in colorectal cancer studies .
- Tissue Controls : Include non-cancerous adjacent tissues as internal controls, noting location-specific baselines (e.g., rectal vs. colonic tissue) .
Advanced Research Question: How can researchers resolve contradictions in this compound’s diagnostic performance across different cancer types?
Answer:
Contradictory findings (e.g., AUC = 0.593 in NDH vs. 0.511 in SCH ) may arise from:
- Tissue-Specific Baselines : this compound expression varies by tissue origin; rectal non-cancerous tissue shows higher baseline levels than colonic, affecting fold-change calculations .
- Cohort Stratification : Subgroup analyses by tumor stage or molecular subtypes (e.g., IGF-1R status in HCC ) can clarify context-dependent roles.
- Multivariate Models : Incorporate covariates like tumor size or serum markers (e.g., correlation with serum this compound: r = 0.45, p = 0.081 ) to improve diagnostic specificity.
Basic Research Question: What statistical methods are recommended for analyzing this compound’s fold-change differences in diseased versus healthy tissues?
Answer:
- Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed data (e.g., this compound levels in colorectal cancer: median 424.2 vs. 31.1 pg/mg, p < 0.0001 ).
- ROC Analysis : Assess diagnostic utility (e.g., sensitivity = 76.67%, specificity = 53.33% at cutoff >546.8 pg/mg ).
- Correlation Analysis : Apply Pearson/Spearman tests for linear/non-linear relationships (e.g., this compound vs. tumor size: r = -0.40, p = 0.017 ).
Advanced Research Question: What experimental models are suitable for investigating this compound’s role in cancer metastasis and therapeutic resistance?
Answer:
- In Vitro Models : Use lentivirus-mediated overexpression (e.g., pcDNA3.1(+)-midkine in Huh7 cells ) to study proliferation and invasion.
- In Vivo Models : Employ xenografts with this compound inhibitors to assess tumor growth suppression .
- Pathway Analysis : Combine RNA-seq and proteomics to map this compound’s interaction with IGF-1R or immune checkpoints .
Basic Research Question: How should researchers control for confounding variables when comparing this compound expression across tumor stages?
Answer:
- Matched-Pair Design : Compare cancerous and adjacent non-cancerous tissues from the same patient .
- Covariate Adjustment : Include variables like tumor location (colon vs. rectum) and size in regression models .
- Batch Effects : Standardize assay protocols (e.g., ELISA plate readers, antibody lots) to minimize technical variability .
Advanced Research Question: What mechanistic insights can be gained from studying this compound’s interaction with synthetic ligands or competitors?
Answer:
- Binding Assays : Use fluorescence polarization (e.g., AFFINImeter) to quantify this compound-ligand affinity. Competitive models can differentiate binding sites (e.g., synthetic disaccharides vs. hexasaccharides) .
- Structural Studies : Pair mutagenesis with cryo-EM to identify critical residues in this compound’s heparin-binding domains .
Basic Research Question: How can this compound’s role in autoimmune diseases like rheumatoid arthritis (RA) be methodologically explored?
Answer:
- Longitudinal Sampling : Track serum this compound levels alongside DAS-28 scores and inflammatory markers (e.g., CRP, ESR ).
- Cell-Based Assays : Isolate synovial fibroblasts to test this compound’s effect on cytokine secretion (e.g., IL-6, TNF-α).
Advanced Research Question: What strategies improve the reproducibility of this compound-focused studies in preclinical models?
Answer:
- Antibody Reporting : Disclose clone IDs, dilutions, and validation data (e.g., IF/ICC in HeLa cells ).
- Data Transparency : Publish raw datasets and analysis code, following guidelines like FAIR (Findable, Accessible, Interoperable, Reusable) .
- Replication Studies : Use orthogonal methods (e.g., Western blot + ELISA) to confirm findings .
Basic Research Question: How does tumor microenvironment heterogeneity affect this compound’s prognostic value in cholangiocarcinoma (CCA)?
Answer:
- Spatial Profiling : Apply multiplex IHC to map this compound expression in tumor vs. stromal compartments .
- Bioinformatics : Integrate TCGA data with RNA-seq to identify co-expressed pathways (e.g., EMT, angiogenesis ).
Advanced Research Question: What are the challenges in developing this compound-targeted therapies, and how can they be addressed?
Answer:
- Off-Target Effects : Screen inhibitors against homologous proteins (e.g., pleiotrophin) to ensure specificity .
- Delivery Systems : Test nanoparticle encapsulation to enhance this compound inhibitor bioavailability in vivo .
- Immune Modulation : Assess this compound’s role in T-cell exhaustion using PD-1/PD-L1 blockade models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
